tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate
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Overview
Description
tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate: is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a dioxaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[45]decan-8-yl]carbamate typically involves multiple steps, starting with the formation of the spirocyclic coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic structure or the carbamate group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of various enzymes and their role in metabolic pathways .
Medicine: In medicine, tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the spirocyclic core.
tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate: Shares the spirocyclic structure but differs in the position of the hydroxymethyl group
Uniqueness: tert-Butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate is unique due to its combination of a spirocyclic core with a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[8-(hydroxymethyl)-6,10-dioxaspiro[4.5]decan-8-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)20-11(17)15-13(8-16)9-18-14(19-10-13)6-4-5-7-14/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASMIWLVNVPZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC2(CCCC2)OC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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